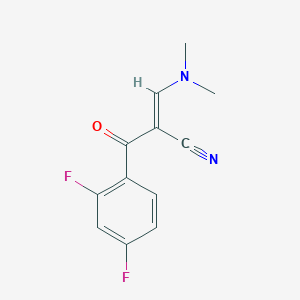
3-Chloro-3-(4-fluorophenyl)acrylonitrile
Descripción general
Descripción
3-Chloro-3-(4-fluorophenyl)acrylonitrile: is an organic compound with the molecular formula C9H5ClFN and a molecular weight of 181.59 g/mol It is a derivative of acrylonitrile, featuring a chloro group and a fluorophenyl group attached to the acrylonitrile backbone
Aplicaciones Científicas De Investigación
Chemistry:
3-Chloro-3-(4-fluorophenyl)acrylonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactive functional groups .
Biology and Medicine:
In biological research, this compound can be used to study the effects of halogenated acrylonitriles on biological systems
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials that require specific functional groups for their properties and performance.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-Chloro-3-(4-fluorophenyl)acrylonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
As a unique chemical, it may interact with various biochemical pathways, but specific details are currently unavailable .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .
Análisis Bioquímico
Biochemical Properties
3-Chloro-3-(4-fluorophenyl)acrylonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can lead to enzyme inhibition or activation, affecting the overall biochemical pathways. For instance, it may bind to specific enzymes, altering their activity and thus influencing metabolic processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of specific proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and subsequent alterations in cellular function. The precise molecular interactions and pathways affected by this compound are crucial for understanding its overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells. Understanding the metabolic pathways affected by this compound is essential for comprehending its biochemical impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its overall activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and its ability to reach target sites within the cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical role .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile typically involves the reaction of 3-chloropropenal with 4-fluorobenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and molecular iodine is used as a catalyst. The mixture is stirred for a few minutes, followed by the addition of an aqueous ammonia solution, which is stirred further for about 45 minutes .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-3-(4-fluorophenyl)acrylonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the acrylonitrile moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Addition Reactions: Reagents such as hydrogen halides, halogens, and other electrophiles can be used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents may be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: The addition of electrophiles or nucleophiles to the double bond results in the formation of various addition products.
Comparación Con Compuestos Similares
- 3-Chloro-3-(4-chlorophenyl)acrylonitrile
- 3-Chloro-3-(4-methoxyphenyl)acrylonitrile
- 3-Chloro-3-phenylacrylonitrile
Comparison:
3-Chloro-3-(4-fluorophenyl)acrylonitrile is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with other molecules. Compared to its analogs with different substituents on the phenyl ring, the fluorinated compound may exhibit different chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJZLGBSSYBYSY-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126417-76-3 | |
| Record name | 126417-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



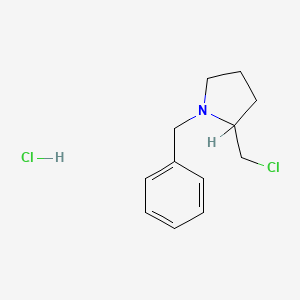
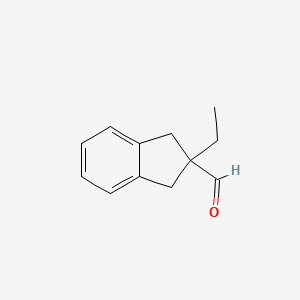
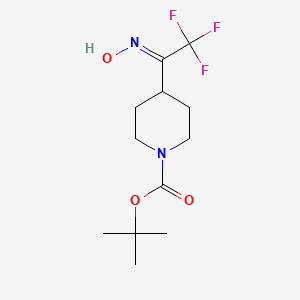
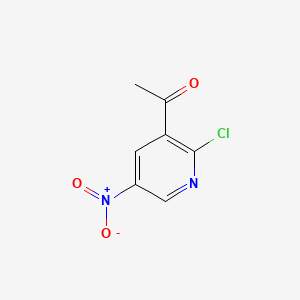
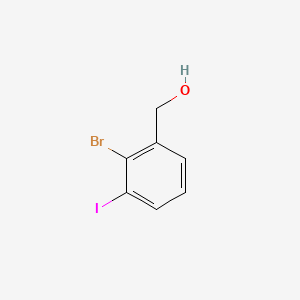
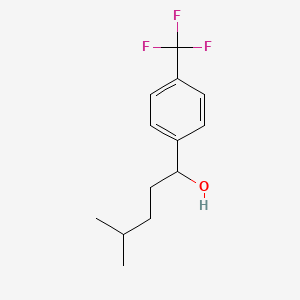
![3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148602.png)
